5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide
Description
This compound features a pyrido[2,1-b]quinazoline core with a hexahydro ring system, a methyl group at position 5, an oxo group at position 11, and a carboxamide substituent at position 3. Its synthesis typically involves diazo-coupling reactions starting from tetrahydro- or octahydro-pyrido[2,1-b]quinazoline-11-ones, as described in studies utilizing piperidone and anthranylic acid derivatives . The hexahydro configuration introduces partial saturation, balancing molecular rigidity and flexibility, which may influence pharmacokinetic properties.
Properties
IUPAC Name |
5-methyl-11-oxo-6,7,8,9-tetrahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-16-11-8-9(13(15)18)5-6-10(11)14(19)17-7-3-2-4-12(16)17/h5-6,8,12H,2-4,7H2,1H3,(H2,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSHFARFGGFWKIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCCCN2C(=O)C3=C1C=C(C=C3)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinazoline Core: This step often involves the cyclization of an appropriate precursor, such as an anthranilic acid derivative, with a suitable aldehyde or ketone under acidic or basic conditions.
Introduction of the Pyrido Ring: The pyrido ring can be introduced through a condensation reaction with a suitable pyridine derivative.
Functional Group Modifications:
Carboxamide Formation: The final step involves the formation of the carboxamide group, which can be achieved through the reaction of the intermediate with an appropriate amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the quinazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions, depending on the desired substitution.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted quinazoline derivatives, depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of quinazoline derivatives in various chemical reactions.
Biology
Biologically, quinazoline derivatives are known for their potential as enzyme inhibitors, particularly targeting kinases. This compound could be explored for its ability to modulate biological pathways involved in cell signaling and metabolism.
Medicine
In medicine, quinazoline derivatives have been investigated for their anticancer, antimicrobial, and anti-inflammatory properties. This compound could be a candidate for drug development, particularly in targeting specific enzymes or receptors involved in disease processes.
Industry
Industrially, this compound could be used as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.
Mechanism of Action
The mechanism of action of 5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide likely involves interaction with specific molecular targets such as enzymes or receptors. The quinazoline core can mimic natural substrates or inhibitors, allowing it to bind to active sites and modulate biological activity. Pathways involved could include kinase signaling pathways, which are crucial in cell growth and differentiation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Functional Group Variations
(a) 6,7,8,9-Tetrahydro-9-methyl-11H-pyrido[2,1-b]quinazolin-11-one (9a)
- Structure : Shares the pyrido[2,1-b]quinazoline core but lacks the carboxamide group and has a tetrahydro ring system (vs. hexahydro in the target compound).
- Synthesis: Prepared via Mitsunobu reaction followed by NaBH4 reduction, yielding 56% efficiency .
- Key Difference : Reduced ring saturation and absence of the carboxamide limit its polarity compared to the target compound.
(b) N-(6,12-Dioxo-6,12-dihydroindolo[2,1-b]quinazolin-8-yl)benzenesulfonamide
- Structure : Incorporates an indolo[2,1-b]quinazoline core with sulfonamide and dioxo groups.
- Synthesis: Derived from sulfonyl chloride derivatives reacting with amino-substituted precursors .
(c) Pyridazine-3-carboxamide Derivatives (e.g., 11m, 11n, 11o)
- Structure : Pyridazine core with trifluoromethyl and carboxamide groups (e.g., 11n: C16H14F6N4O2) .
- Key Difference : Pyridazine vs. pyridoquinazoline cores result in distinct electronic profiles. The trifluoromethyl group in 11n increases lipophilicity compared to the target compound’s methyl group.
Pharmacological and Physicochemical Properties
*LogP values estimated based on substituent contributions.
Research Implications and Gaps
- Structural Optimization : The carboxamide group in the target compound may enhance water solubility compared to sulfonamide or trifluoromethyl analogs, but empirical data are lacking.
- Synthetic Efficiency: Diazo-coupling (target) vs. Mitsunobu reactions (9a) highlights trade-offs between yield and complexity.
Biological Activity
5-Methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article explores its synthesis, biological evaluation, and therapeutic implications based on diverse scientific literature.
- Molecular Formula : C21H23N3O2
- Molecular Weight : 349.44 g/mol
- CAS Number : 1574560-83-0
Anti-inflammatory Activity
Research indicates that quinazoline derivatives exhibit significant anti-inflammatory properties. For instance, compounds similar to 5-methyl-11-oxo derivatives have been shown to inhibit key inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) . In a study involving various quinazoline derivatives, moderate to high anti-inflammatory activity was observed through the carrageenan-induced hind paw edema test .
Anticancer Activity
Quinazoline derivatives have also demonstrated promising anticancer activities across multiple cancer cell lines. For example:
- Cell Lines Tested : HepG2 (liver cancer) and MCF-7 (breast cancer).
- IC50 Values : Compounds derived from quinazoline structures exhibited IC50 values ranging from 10.82 to 31.85 µM against these cell lines . Notably, some modifications to the quinazoline nucleus significantly enhanced their anticancer potency.
Study on Quinazolinone Derivatives
A study synthesized novel quinazolinone derivatives and evaluated their antibacterial and anti-inflammatory activities. The results indicated that certain derivatives displayed considerable antibacterial effects along with significant anti-inflammatory activity lasting up to 12 hours post-administration .
Structure-Activity Relationship (SAR)
The structure of quinazoline compounds plays a critical role in their biological activity. Modifications such as the introduction of specific side chains can enhance their efficacy against cancer cells. For instance, the incorporation of a phenyl thiosemicarbazide side chain resulted in marked anticancer activity against HepG2 and MCF-7 cell lines with IC50 values below that of standard chemotherapy agents like doxorubicin .
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
